

## ATRIPLA vs. Biktarvy: a comparison of efficacy, side effects, and resistance profiles.

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of ATRIPLA and Biktarvy for HIV-1 Treatment

A comprehensive evaluation of two prominent antiretroviral therapies, **ATRIPLA** and Biktarvy, reveals distinct differences in their efficacy, side effect profiles, and resistance barriers. This guide synthesizes data from key clinical trials to provide a comparative overview for researchers, scientists, and drug development professionals. Biktarvy, a newer integrase strand transfer inhibitor (INSTI)-based regimen, generally demonstrates comparable or superior efficacy, a more favorable side effect profile, and a higher barrier to resistance compared to the non-nucleoside reverse transcriptase inhibitor (NNRTI)-based regimen **ATRIPLA**.

### Efficacy: A Head-to-Head Look at Viral Suppression

Clinical trial data indicates high rates of virologic suppression for both **ATRIPLA** and Biktarvy. However, studies on Biktarvy often show a higher percentage of patients achieving undetectable viral loads.

Table 1: Comparison of Efficacy in Treatment-Naïve Adults



| Clinical<br>Trial | Treatment<br>Arm                                             | N   | Virologic<br>Suppressio<br>n (HIV-1<br>RNA <50<br>copies/mL)<br>at Week 48 | Virologic<br>Suppressio<br>n (HIV-1<br>RNA <50<br>copies/mL)<br>at Week 144 | Mean CD4+<br>Cell Count<br>Increase<br>from<br>Baseline<br>(cells/µL) |
|-------------------|--------------------------------------------------------------|-----|----------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Study 934         | ATRIPLA<br>(Efavirenz/E<br>mtricitabine/T<br>enofovir DF)    | 257 | 84% (HIV-1<br>RNA <400<br>copies/mL)                                       | 71% (HIV-1<br>RNA <400<br>copies/mL)                                        | 190 at Week<br>48                                                     |
| Study 1489        | Biktarvy (Bictegravir/E mtricitabine/T enofovir Alafenamide) | 314 | 92%                                                                        | 82%                                                                         | 233 at Week<br>48                                                     |
| Study 1490        | Biktarvy (Bictegravir/E mtricitabine/T enofovir Alafenamide) | 320 | 89%                                                                        | 81%                                                                         | 231 at Week<br>48                                                     |

Note: Direct head-to-head trials of **ATRIPLA** and Biktarvy are limited. Data is synthesized from separate key studies. Study 934 for **ATRIPLA** reported on a primary endpoint of <400 copies/mL, which differs from the <50 copies/mL standard in later studies for Biktarvy.

### Side Effect Profiles: A Comparative Tolerability Assessment

The incidence and nature of adverse events differ significantly between **ATRIPLA** and Biktarvy, largely attributable to the third agent in each combination (efavirenz in **ATRIPLA** and bictegravir in Biktarvy) and the formulation of tenofovir.

Table 2: Incidence of Common Adverse Events in Clinical Trials



| Adverse Event                      | ATRIPLA (%) | Biktarvy (%) |
|------------------------------------|-------------|--------------|
| Neurological                       |             |              |
| Dizziness                          | 8           | -            |
| Insomnia                           | -           | 6.1          |
| Abnormal Dreams                    | -           | 6.6          |
| Headache                           | 6           | 5-9.6        |
| Gastrointestinal                   |             |              |
| Diarrhea                           | 9           | 6            |
| Nausea                             | 9           | 6-10.1       |
| General                            |             |              |
| Tiredness/Fatigue                  | 9           | 7.9-11.8     |
| Rash                               | 7           | 7.0          |
| Metabolic                          |             |              |
| Upper Respiratory Tract Infections | 8           | -            |
| Sinus Infection                    | 8           | -            |
| Depression                         | 9           | -            |

Data is compiled from various sources and may not be from direct head-to-head trials.[1][2]

**ATRIPLA** is more frequently associated with central nervous system (CNS) side effects such as dizziness, and psychiatric symptoms like depression, which are attributed to efavirenz.[3] Biktarvy is generally better tolerated from a neuropsychiatric standpoint.[3] Furthermore, **ATRIPLA** contains tenofovir disoproxil fumarate (TDF), which has been associated with a higher risk of renal and bone density issues compared to the tenofovir alafenamide (TAF) found in Biktarvy.[3]



### Resistance Profiles: Understanding the Barrier to Drug Failure

A critical differentiator between the two therapies is their barrier to the development of drug resistance. Biktarvy, containing the second-generation integrase inhibitor bictegravir, has a high barrier to resistance.[4] In contrast, **ATRIPLA**'s NNRTI component, efavirenz, has a lower genetic barrier to resistance.

- ATRIPLA: The most common resistance mutation that develops in patients failing an efavirenz-containing regimen is K103N in the reverse transcriptase gene.[5] The M184V/I mutation, conferring resistance to emtricitabine, is also observed.[5][6]
- Biktarvy: In extensive clinical trials with treatment-naïve and virologically suppressed adults, no cases of treatment-emergent resistance to any component of Biktarvy have been detected through several years of follow-up.[4]

#### **Mechanisms of Action: A Visual Representation**

The components of ATRIPLA and Biktarvy target different stages of the HIV replication cycle.





Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanisms of Action of **ATRIPLA** and Biktarvy Components.

## Experimental Protocols: A Look at the Methodologies

The assessment of efficacy and resistance in clinical trials for HIV-1 therapies relies on standardized and validated laboratory procedures.

### **HIV-1 Viral Load Testing**

A common method for quantifying HIV-1 RNA in plasma is the Abbott RealTime HIV-1 assay.[7] This is a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.[7]





Figure 2. Workflow for HIV-1 Viral Load Quantification

Click to download full resolution via product page

Caption: Workflow for HIV-1 Viral Load Quantification.

The protocol for the Abbott RealTime HIV-1 assay involves the following key steps:

 Sample Preparation: Automated extraction of HIV-1 RNA from plasma using magnetic particle technology on the Abbott m2000sp instrument.[8] An internal control is introduced at this stage.[8]



- Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using real-time PCR on the Abbott m2000rt instrument. The assay targets a conserved region of the HIV-1 integrase gene.[7]
- Detection and Quantification: Fluorescent probes are used to detect the amplified product in real-time. The amount of viral RNA in the original sample is quantified by comparing the amplification signal to a standard curve.[9]

#### **Genotypic Resistance Testing**

To identify drug resistance mutations, the HIV-1 pol gene, which encodes the protease, reverse transcriptase, and integrase enzymes, is sequenced. Both Sanger sequencing and Next-Generation Sequencing (NGS) are utilized.

Plasma Sample

Viral RNA Extraction

RT-PCR Amplification of pol gene

Sequencing (Sanger or NGS)

Sequence Analysis

Identification of Resistance Mutations

Figure 3. Workflow for HIV-1 Genotypic Resistance Testing



Click to download full resolution via product page

Caption: Workflow for HIV-1 Genotypic Resistance Testing.

A generalized protocol for genotypic resistance testing includes:

- RNA Extraction: Viral RNA is extracted from patient plasma.[10]
- RT-PCR: The pol gene is reverse transcribed and amplified via PCR.[11]
- Sequencing: The amplified DNA is then sequenced.
  - Sanger Sequencing: This method sequences a population of viruses and can reliably detect mutations present in at least 20% of the viral population.[12]
  - Next-Generation Sequencing (NGS): NGS offers higher sensitivity and can detect minority variants present at frequencies as low as 1-5%.[13]
- Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.

In conclusion, while both **ATRIPLA** and Biktarvy are effective antiretroviral therapies, Biktarvy presents a more favorable profile for many patients due to its improved tolerability, particularly the lower incidence of CNS side effects, better renal and bone safety profile, and a significantly higher barrier to the development of drug resistance. The choice of therapy will ultimately depend on individual patient characteristics, including treatment history, comorbidities, and potential drug interactions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. goodrx.com [goodrx.com]



- 2. drugs.com [drugs.com]
- 3. Atripla vs Biktarvy | Power [withpower.com]
- 4. Clinical Studies in Virologically Suppressed Adults | BIKTARVY® HCP [biktarvyhcp.com]
- 5. Development of HIV-1 drug resistance through 144 weeks in antiretroviral-naïve subjects on emtricitabine, tenofovir disoproxil fumarate, and efavirenz compared with lamivudine/zidovudine and efavirenz in study GS-01-934 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atripla<sup>™</sup> HIV therapy in one pill PMC [pmc.ncbi.nlm.nih.gov]
- 7. RealTime HIV-1 Viral Load Assay | Abbott Molecular [molecular.abbott]
- 8. molecular.abbott [molecular.abbott]
- 9. extranet.who.int [extranet.who.int]
- 10. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments PMC [pmc.ncbi.nlm.nih.gov]
- 11. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations AdvancedSeq [advancedseq.com]
- 13. myadlm.org [myadlm.org]
- To cite this document: BenchChem. [ATRIPLA vs. Biktarvy: a comparison of efficacy, side effects, and resistance profiles.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130373#atripla-vs-biktarvy-a-comparison-of-efficacy-side-effects-and-resistance-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com